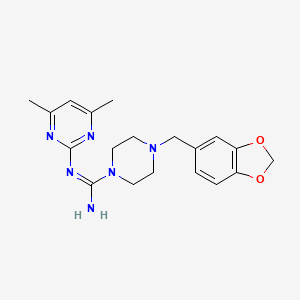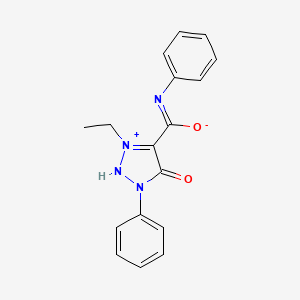![molecular formula C18H17N3O3S2 B11030948 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030948.png)
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a thiadiazole ring
準備方法
The synthesis of 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrroloquinoline Core: The synthesis begins with the construction of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors such as substituted anilines and ketones.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiadiazole precursor with the pyrroloquinoline intermediate.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow techniques.
化学反応の分析
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline core. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring systems, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
科学的研究の応用
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Materials Science: The compound’s electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving sulfur-containing compounds.
作用機序
The mechanism of action of 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. For example, the thiadiazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be compared with other similar compounds such as:
Quinolines: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties. The presence of additional functional groups in this compound enhances its versatility.
Thiadiazoles: Compounds with a thiadiazole ring, such as sulfathiazole, are known for their antimicrobial properties. The fusion of the thiadiazole ring with the pyrroloquinoline core in this compound may enhance its biological activity.
Indoles: Indole derivatives, such as indomethacin, are known for their anti-inflammatory properties. The structural similarity between indoles and the pyrroloquinoline core suggests potential anti-inflammatory applications for this compound.
特性
分子式 |
C18H17N3O3S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
6-methoxy-11,11-dimethyl-9-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C18H17N3O3S2/c1-9-19-20-17(26-9)25-8-10-7-18(2,3)21-14-12(10)5-11(24-4)6-13(14)15(22)16(21)23/h5-7H,8H2,1-4H3 |
InChIキー |
MVFACLXXADAILX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)SCC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030866.png)
![5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11030879.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11030886.png)

![Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-](/img/structure/B11030914.png)
![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11030917.png)
![N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]-N''-(4-phenoxyphenyl)guanidine](/img/structure/B11030940.png)
![N-{(Z)-[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B11030961.png)
![methyl N-{[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11030965.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11030972.png)
![1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea](/img/structure/B11030974.png)
![1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-3-methyl-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11030979.png)


